5-Bromo-6-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Description
5-Bromo-6-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound featuring a dihydropyridine core substituted with bromine at position 5, a 4-fluorophenyl group at position 6, and a carboxylic acid moiety at position 2. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.
Properties
Molecular Formula |
C12H7BrFNO3 |
|---|---|
Molecular Weight |
312.09 g/mol |
IUPAC Name |
5-bromo-6-(4-fluorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H7BrFNO3/c13-9-5-8(12(17)18)11(16)15-10(9)6-1-3-7(14)4-2-6/h1-5H,(H,15,16)(H,17,18) |
InChI Key |
YIPJACFNCXVMPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C(=O)N2)C(=O)O)Br)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Bromo-6-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and ethyl acetoacetate.
Condensation Reaction: The first step involves a condensation reaction between 4-fluorobenzaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of ammonium acetate to form the dihydropyridine ring.
Bromination: The final step involves bromination of the dihydropyridine ring using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield the target compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
5-Bromo-6-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling using palladium catalysts and boronic acids to form biaryl derivatives.
Scientific Research Applications
5-Bromo-6-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties, which can be applied in organic electronics and photonics.
Biological Studies: The compound is used as a probe in biological studies to investigate enzyme interactions and receptor binding.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and natural product analogs.
Mechanism of Action
The mechanism of action of 5-Bromo-6-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
The compound shares structural motifs with several dihydropyridine derivatives. Key analogs and their similarity scores (based on CAS database comparisons) include:
| Compound Name | CAS Number | Similarity Score | Key Structural Differences |
|---|---|---|---|
| 5-Bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 104612-36-4 | 0.85 | Lacks 4-fluorophenyl group at position 6 |
| 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid | 10177-08-9 | 0.87 | Phenyl instead of 4-fluorophenyl; no bromine |
| BI18292 | 1171917-13-7 | N/A | 4-Fluorophenyl retained; additional amide group |
| 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | 66909-27-1 | 0.79 | Methyl at position 5; no halogen substituents |
Sources :
Key Observations:
- 4-Fluorophenyl Group : This substituent introduces electron-withdrawing effects, which may improve metabolic stability compared to phenyl or alkyl-substituted analogs .
Sources :
Trends:
- Melting Points : Bulkier substituents (e.g., cyclohexyl in 5l) correlate with higher melting points due to enhanced crystallinity.
- Yields : Electron-rich aromatic substituents (e.g., methoxy in 5o) may reduce yields due to steric hindrance or side reactions.
Functional Group Impact on Reactivity and Solubility
- Carboxylic Acid vs. Esters : The carboxylic acid group in the target compound increases hydrophilicity compared to ester derivatives (e.g., compounds 7 and 8 in ), which may influence bioavailability .
- .
Computational Insights
While focuses on density-functional theory (DFT) methods, such approaches could predict the target compound’s electronic properties. For example, the electron-withdrawing 4-fluorophenyl group may lower the HOMO-LUMO gap compared to phenyl analogs, altering charge-transfer interactions .
Biological Activity
5-Bromo-6-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 5-Bromo-6-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is CHBrFNO, with a molecular weight of approximately 312.09 g/mol. The compound features a dihydropyridine core substituted with bromine and a 4-fluorophenyl group, along with a carboxylic acid functional group. Its unique structure contributes to its reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Condensation Reaction : A condensation reaction occurs between 4-fluorobenzaldehyde and ethyl acetoacetate in the presence of a base (e.g., sodium ethoxide) to form an intermediate.
- Cyclization : The intermediate undergoes cyclization with ammonium acetate to form the dihydropyridine ring.
- Bromination : The final step involves bromination using bromine or N-bromosuccinimide (NBS) to yield the target compound.
Anti-inflammatory Effects
Research indicates that 5-Bromo-6-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid may exhibit anti-inflammatory properties by modulating specific molecular targets involved in inflammatory pathways. It is believed to inhibit certain enzymes linked to inflammation, suggesting its potential use in treating inflammatory conditions .
Anticancer Activity
The compound has been evaluated for its anticancer properties against various cancer cell lines. In vitro studies have shown that derivatives of dihydropyridines exhibit significant cytotoxicity against A549 human lung adenocarcinoma cells. For instance, certain structural modifications enhance anticancer activity, reducing cell viability significantly compared to untreated controls .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 5-Bromo-6-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | TBD | A549 |
| Cisplatin | 10 | A549 |
Antimicrobial Activity
The compound's antimicrobial activity has also been explored, particularly against multidrug-resistant strains of Staphylococcus aureus. Preliminary results indicate that modifications in structure can lead to enhanced antimicrobial effects, making it a candidate for further development in combating resistant pathogens .
The mechanism by which 5-Bromo-6-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid exerts its biological effects involves interactions with specific enzymes or receptors. It may inhibit the activity of enzymes associated with inflammation or cancer proliferation pathways, although detailed pathways and interactions remain to be fully elucidated.
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
- In vitro Anticancer Studies : Research demonstrated that structural variations significantly affect the cytotoxicity of dihydropyridine derivatives against A549 cells, emphasizing the importance of substituent choice in drug design .
- Antimicrobial Efficacy : Investigations into the antimicrobial properties revealed promising results against resistant bacterial strains, indicating the need for further exploration into its pharmacological potential .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-bromo-6-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multicomponent reactions involving Meldrum’s acid derivatives and halogenated precursors. For example, describes a protocol using cyanothioacetamide and Meldrum’s acid to generate 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives. Adjusting reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., ethanol or DMF) can improve yields, as shown in analogous syntheses with yields up to 85% . Bromination and fluorophenyl substitution steps may require Pd-catalyzed cross-coupling or electrophilic aromatic substitution, as suggested in .
Q. How can spectroscopic techniques (e.g., NMR, IR) be used to confirm the structure of this compound?
- Methodological Answer :
- ¹H-NMR : The dihydropyridine ring protons resonate between δ 6.0–7.5 ppm, with deshielding observed for the carboxylic acid proton (δ ~12–13 ppm). The 4-fluorophenyl group shows characteristic splitting patterns (e.g., doublets at δ 7.2–7.8 ppm) .
- IR : Key peaks include C=O stretching (~1705 cm⁻¹ for the 2-oxo group) and O-H stretching (~2500–3300 cm⁻¹ for the carboxylic acid) .
- Mass Spectrometry : The molecular ion [M+H]+ should match the exact mass (calculated using isotopic distribution for Br and F).
Q. What preliminary biological assays are suitable for screening this compound’s activity?
- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., cytochrome P450 isoforms, kinases) due to structural similarity to dihydropyridine-based inhibitors. highlights CB1/CB2 receptor binding assays using radioligand displacement, while recommends cytotoxicity screening (e.g., MTT assays) against cancer cell lines. Use positive controls (e.g., known kinase inhibitors) and replicate experiments to minimize variability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Substituent Effects : Replace the bromine atom with other halogens (Cl, I) or electron-withdrawing groups to modulate electronic properties. shows fluorine enhances metabolic stability compared to chloro/bromo analogs.
- Scaffold Modifications : Introduce substituents at the 4-position of the dihydropyridine ring to improve target engagement, as seen in , where a 4-fluorophenyl group enhanced binding affinity .
- Computational Docking : Use homology models (e.g., CB1/CB2 receptors in ) to predict interactions and prioritize synthetic targets .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Assay Conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1%) to reduce artifacts.
- Target Selectivity : Perform counter-screening against related enzymes/receptors to rule off-target effects. demonstrates how minor structural changes (e.g., cycloheptyl vs. phenyl groups) alter selectivity profiles .
- Data Normalization : Use Z’-factor validation to assess assay robustness and repeat experiments with orthogonal methods (e.g., SPR vs. fluorescence polarization).
Q. What computational strategies are effective for predicting this compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Tools like SwissADME can estimate logP (lipophilicity), aqueous solubility, and CYP450 metabolism. The fluorine atom improves metabolic stability, as shown in .
- Molecular Dynamics (MD) : Simulate binding to targets (e.g., cytochrome P450 in ) to assess residence time and conformational stability .
- Free Energy Perturbation (FEP) : Quantify the impact of substituent changes (e.g., bromine to methoxy) on binding affinity .
Q. How can crystallography or cryo-EM elucidate the compound’s binding mode to its target?
- Methodological Answer : Co-crystallize the compound with its target protein (e.g., CB1 receptor in ) using vapor diffusion methods. Resolve structures at ≤2.5 Å resolution to identify key interactions (e.g., hydrogen bonds with the carboxylic acid group, halogen bonding with bromine). provides a template for dihydropyridine-protein complexes using synchrotron radiation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
